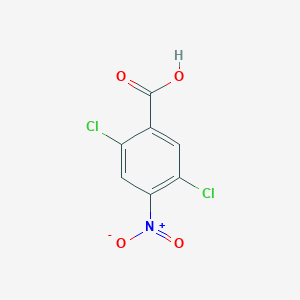

2,5-Dichloro-4-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDBSTZZZGSOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597669 | |

| Record name | 2,5-Dichloro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13300-60-2 | |

| Record name | 2,5-Dichloro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,5 Dichloro 4 Nitrobenzoic Acid

Established Synthetic Pathways for 2,5-Dichloro-4-nitrobenzoic Acid

Conventional methods for the synthesis of this compound rely on multi-step processes that often begin with dichlorobenzene isomers. These pathways involve nitration to introduce the nitro group, followed by oxidation or other functional group transformations to form the final benzoic acid.

Nitration Reactions of Dichlorobenzene Isomers

The foundational step in many synthetic routes is the nitration of a dichlorobenzene precursor. The most common starting material is 1,4-dichlorobenzene (B42874). The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, often referred to as mixed acid. The sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.

The nitration of 1,4-dichlorobenzene yields 2,5-dichloronitrobenzene. chemicalbook.com In one documented procedure, reacting 1,4-dichlorobenzene with mixed acid at a controlled temperature of 35-65 °C resulted in a 98% yield of 2,5-dichloronitrobenzene. chemicalbook.com Another method involves the use of a phase transfer catalyst, such as trioctylmethylammonium chloride, to enhance the reaction rate between the aqueous and organic phases, allowing for the use of less concentrated acids. google.com This approach can achieve a product purity of over 99%. google.com

The reaction conditions, including temperature, reaction time, and the ratio of acids, are critical in determining the yield and purity of the desired isomer. For instance, a process using an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid for the nitration of 1,2-dichlorobenzene (B45396) has been developed to control the isomer ratio. google.com

| Reactants | Reagents | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1,4-Dichlorobenzene | Mixed Acid (HNO₃/H₂SO₄) | None | 35-65 | 98 | - | chemicalbook.com |

| p-Dichlorobenzene | Nitric Acid, Sulfuric Acid | Trioctylmethylammonium Chloride | 70-90 | - | >99 | google.com |

| Dichlorobenzene | Concentrated Nitric Acid | Methyl Benzenesulfonic Acid | 180 | - | - | patsnap.com |

Oxidation Processes for Benzoic Acid Formation

Once 2,5-dichloronitrobenzene is obtained, the next crucial step is the oxidation of a suitable precursor group to the carboxylic acid. A common strategy involves the oxidation of a methyl group. For example, 2,5-dichloro-4-nitrotoluene can be oxidized to form this compound. While specific details for this exact transformation are not prevalent in the provided search results, the oxidation of a related compound, p-nitrotoluene to p-nitrobenzoic acid using sodium dichromate and sulfuric acid, is a well-established procedure. orgsyn.org This suggests that similar strong oxidizing agents could be employed for the target synthesis.

Another approach involves the oxidation of other functional groups. For instance, a process for preparing 2,5-dichloro-3-nitrobenzoic acid involves the reaction of 1,4-dimethyl-2,5-dichloro-3-nitrobenzene with aqueous nitric acid at elevated temperatures (150-210 °C). google.com This indicates that under harsh conditions, nitric acid can act as an oxidizing agent for alkyl groups.

Functional Group Transformations from Related Nitroaromatic Precursors

The synthesis of this compound can also be achieved through the manipulation of functional groups on other nitroaromatic compounds. One such method involves starting with 5-chloro-3-nitro-salicylic acid. This compound is reacted with a chlorinating agent in the presence of a catalyst, followed by saponification under acidic conditions to yield 2,5-dichloro-3-nitrobenzoic acid. google.com

Another potential pathway, though not directly leading to the 4-nitro isomer, involves the hydrolysis of a nitrile. For the synthesis of 4-chloro-2-nitrobenzoic acid, a key step is the hydrolysis of 2-nitro-4-chlorobenzonitrile using hot concentrated hydrochloric acid. quora.comquora.com This highlights the utility of the cyano group as a precursor to the carboxylic acid functionality in the synthesis of nitro-substituted benzoic acids.

Advanced Synthetic Strategies and Green Chemistry Approaches

In response to the growing need for sustainable chemical manufacturing, research has focused on developing more efficient and environmentally friendly methods for synthesizing this compound.

Catalytic and Selective Synthesis Methods

The use of catalysts is a key feature of modern synthetic chemistry, aiming to improve reaction rates, selectivity, and reduce waste. In the context of nitration, the use of phase transfer catalysts, as mentioned earlier, is a step towards greener synthesis by potentially allowing for milder reaction conditions and reduced acid concentration. google.com

For the oxidation step, catalytic methods offer a significant improvement over stoichiometric oxidants. For example, the catalytic oxidation of 4-nitrotoluene (B166481) to 4-nitrobenzyl alcohol has been achieved using a V₂O₅/A₅ catalyst with hydrogen peroxide as the oxidant. gychbjb.com While this produces the alcohol, further oxidation to the carboxylic acid could potentially be achieved under similar catalytic systems. The synthesis of 2-nitro-4-methylsulfonylbenzoic acid via oxidation with hydrogen peroxide in the presence of a CuO/Al₂O₃ catalyst also demonstrates a move towards more sustainable oxidation processes. asianpubs.org

Atom-Economical and Environmentally Benign Procedures

Atom economy is a central principle of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. One-pot processes, where multiple reaction steps are carried out in a single reactor, can improve atom economy by minimizing purification steps and reducing solvent waste. The synthesis of 2,5-dichloro-3-nitrobenzoic acid from 5-chloro-3-nitro-salicylic acid can be performed as a one-pot process, demonstrating this principle. google.com

The development of synthetic routes that avoid harsh reagents and minimize the production of hazardous byproducts is another key aspect of green chemistry. For example, a method for synthesizing 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluorotoluene (B151448) involves photochlorination followed by mixed acid nitration and hydrolysis-oxidation. This process is described as having a short cycle, mild conditions, and producing less waste, making it suitable for industrial production. google.com While not for the exact target molecule, this approach illustrates the direction of research towards more environmentally benign syntheses of related compounds.

Derivatization Chemistry of this compound

The presence of three distinct functional groups—a carboxylic acid, a nitro group, and two chlorine atoms—on the benzene (B151609) ring makes this compound a versatile building block in organic synthesis. These groups can be selectively modified to generate a wide array of derivatives with diverse chemical properties.

Esterification and Amidation Reactions for Diverse Scaffolds

The carboxylic acid functionality of this compound is readily converted into esters and amides, which are pivotal intermediates in the synthesis of more complex molecules.

Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding esters. Alternatively, the carboxylic acid can be converted to its more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acid chloride then smoothly reacts with alcohols to form esters under milder conditions. A specific example is the synthesis of methyl 2,5-dichloro-4-nitrobenzoate from the reaction of this compound with methanol.

Amidation: Similarly, amides can be prepared by the reaction of this compound with amines. This transformation is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. The acid chloride route is also highly effective for the synthesis of amides. For instance, the reaction of 2,5-dichloro-4-nitrobenzoyl chloride with a primary or secondary amine yields the corresponding N-substituted amide. These amidation reactions are crucial for incorporating the 2,5-dichloro-4-nitrophenyl moiety into peptide-like structures and other biologically relevant scaffolds.

| Reaction Type | Reagents | Functional Group Transformation | Product Class |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | -COOH → -COOR | Ester |

| Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol | -COOH → -COCl → -COOR | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | -COOH → -CONR₂ | Amide |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine | -COOH → -COCl → -CONR₂ | Amide |

Reduction of the Nitro Group to Amino Derivatives and Subsequent Transformations

The nitro group of this compound can be selectively reduced to an amino group (-NH₂), affording 4-amino-2,5-dichlorobenzoic acid. This transformation is a key step in the synthesis of many compounds, as the resulting aniline (B41778) derivative is a versatile intermediate for a variety of further chemical modifications.

Common reducing agents for this purpose include metals such as iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid), or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

The resulting 4-amino-2,5-dichlorobenzoic acid can undergo a range of subsequent transformations:

Diazotization: The amino group can be converted to a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a highly versatile intermediate that can be subjected to a variety of Sandmeyer and related reactions to introduce a wide range of substituents, including halogens, cyano, hydroxyl, and other groups.

Acylation: The amino group can be acylated by reaction with acid chlorides or anhydrides to form amides. This is a common strategy for protecting the amino group or for building more complex molecular architectures.

Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents.

| Starting Material | Reagents | Product | Reaction Type |

| This compound | Fe, HCl or H₂, Pd/C | 4-Amino-2,5-dichlorobenzoic acid | Reduction |

| 4-Amino-2,5-dichlorobenzoic acid | NaNO₂, HCl | 2,5-Dichloro-4-diazoniumbenzoic acid chloride | Diazotization |

| 4-Amino-2,5-dichlorobenzoic acid | Acyl chloride or Anhydride | N-(3-carboxy-2,5-dichlorophenyl)amide | Acylation |

Halogen Displacement and Other Substitution Reactions

The chlorine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic aromatic substitution due to the deactivating effect of the carboxylic acid and the other halogen. However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, displacement of one or both chlorine atoms can be achieved.

The presence of the electron-withdrawing nitro group in the para position to one of the chlorine atoms (at C-4 relative to C-1) can activate that chlorine atom towards nucleophilic attack to some extent. Nevertheless, these reactions are less common compared to the transformations of the carboxylic acid and nitro groups.

More specialized reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), could potentially be employed to replace the chlorine atoms with other functional groups. These modern synthetic methods offer a powerful toolkit for the late-stage functionalization of the this compound scaffold, enabling the synthesis of highly complex and diverse molecules.

| Reaction Type | Potential Reagents | Functional Group Transformation |

| Nucleophilic Aromatic Substitution | Strong Nucleophile, High Temperature/Pressure | -Cl → -Nu |

| Suzuki Coupling | Boronic acid, Palladium catalyst, Base | -Cl → -Aryl or -Vinyl |

| Heck Coupling | Alkene, Palladium catalyst, Base | -Cl → -Vinyl |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | -Cl → -NR₂ |

Chemical Reactivity and Mechanistic Investigations of 2,5 Dichloro 4 Nitrobenzoic Acid

Electrophilic and Nucleophilic Reaction Pathways

The aromatic ring of 2,5-dichloro-4-nitrobenzoic acid is generally deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups. However, its electron-deficient nature makes it susceptible to nucleophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) reactions on the this compound core are highly disfavored. The strong deactivating effects of the two chlorine atoms, the nitro group, and the carboxylic acid group reduce the electron density of the benzene (B151609) ring, making it a poor nucleophile for common electrophiles. masterorganicchemistry.comyoutube.com

The general mechanism for EAS involves the attack of the aromatic pi-electron system on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org The rate-determining step is typically the formation of this intermediate. masterorganicchemistry.com Subsequently, a proton is lost from the carbon atom bearing the electrophile, restoring aromaticity. masterorganicchemistry.com

In the case of this compound, the existing substituents would direct any potential, albeit highly unlikely, electrophilic attack. The nitro and carboxylic acid groups are meta-directing, while the chlorine atoms are ortho, para-directing. youtube.com However, the cumulative deactivating effect of these groups makes such reactions impractical under standard electrophilic substitution conditions. For EAS to occur, extremely harsh reaction conditions or a highly activated electrophile would be necessary.

In contrast to its inertness towards electrophiles, the electron-deficient aromatic ring of this compound is activated for nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to a leaving group, typically a halide. youtube.comlibretexts.orglibretexts.org

The SNAr mechanism proceeds in two steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, particularly the nitro group. youtube.comlibretexts.org

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

In this compound, both chlorine atoms are potential leaving groups. The nitro group at position 4 is para to the chlorine at position 1 (relative to the carboxylic acid) and ortho to the chlorine at position 5. This positioning effectively stabilizes the Meisenheimer complex formed upon nucleophilic attack at either C-2 or C-5. libretexts.org Consequently, reactions with various nucleophiles, such as amines, alkoxides, and thiolates, can lead to the displacement of one or both chlorine atoms. nih.gov The regioselectivity of the substitution would depend on the specific nucleophile and reaction conditions.

For instance, 2-chloro-5-nitrobenzoic acid undergoes regioselective amination with aliphatic and aromatic amines. sigmaaldrich.com Similarly, related dichloronitrobenzene compounds are known to undergo sequential nucleophilic displacement of the halogen atoms. nih.gov

Table 1: Reactivity towards Electrophilic vs. Nucleophilic Aromatic Substitution

| Reaction Type | Reactivity of this compound | Rationale | Key Intermediates |

| Electrophilic Aromatic Substitution (EAS) | Highly Unfavorable | Strong deactivation of the aromatic ring by electron-withdrawing groups (NO₂, Cl, COOH). masterorganicchemistry.comyoutube.com | Sigma Complex (Arenium Ion) masterorganicchemistry.comlibretexts.org |

| Nucleophilic Aromatic Substitution (SNAr) | Favorable | Activation of the aromatic ring by electron-withdrawing groups (NO₂, Cl) ortho/para to leaving groups (Cl). youtube.comlibretexts.orglibretexts.org | Meisenheimer Complex youtube.com |

Redox Chemistry of the Nitro Group and Aromatic Ring

The nitro group of this compound is a key site for redox reactions, particularly reductive transformations. The aromatic ring itself can undergo oxidative degradation under harsh conditions.

The nitro group (-NO₂) can be readily reduced to a variety of functional groups, with the final product depending on the reducing agent and reaction conditions. The typical reduction pathway proceeds through several intermediates:

Nitroso (-NO): The initial reduction product.

Hydroxylamine (-NHOH): Further reduction of the nitroso group.

Amine (-NH₂): The final and most common reduction product.

The aromatic ring of this compound is generally resistant to oxidation due to the deactivating nature of its substituents. However, under strong oxidizing conditions, such as treatment with potent oxidizing agents at high temperatures, the ring can undergo degradation.

One potential pathway for degradation is through photochemical reactions. For instance, related nitroaromatic compounds can undergo photodecomposition. nih.gov The specific degradation products would depend on the reaction conditions, including pH and the presence of other reagents. For example, the photolysis of certain aminols derived from nitroaromatic compounds can lead to cleavage and the formation of smaller molecules like formaldehyde (B43269) and benzaldehyde (B42025) through processes like a Norrish type I reaction. nih.gov

Kinetic and Thermodynamic Studies of Reactions Involving this compound

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control, especially when multiple reaction pathways are possible. wikipedia.org

Kinetic Control: Under conditions of kinetic control (typically lower temperatures), the major product is the one that is formed the fastest, meaning it has the lowest activation energy. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures and longer reaction times), the reaction is reversible, and the major product is the most stable one, corresponding to the lowest Gibbs free energy. wikipedia.orgmasterorganicchemistry.com

In the context of SNAr reactions on this compound, the two chlorine atoms at positions 2 and 5 offer two potential sites for nucleophilic attack. The relative rates of substitution at these positions would be determined by the activation energies of the respective transition states leading to the Meisenheimer complexes. The distribution of products could therefore be influenced by the reaction temperature and time. A kinetic product might be favored under milder conditions, while a more thermodynamically stable isomer could predominate under more forcing conditions that allow for equilibrium to be established.

For example, in the Diels-Alder reaction of cyclopentadiene (B3395910) with furan, the less stable endo isomer is the kinetic product at room temperature, while the more stable exo isomer is the thermodynamic product formed at higher temperatures. wikipedia.org A similar principle could apply to the substitution reactions of this compound, where the initial site of nucleophilic attack might not lead to the most stable final product.

Determination of Reaction Rate Constants and Reaction Orders

The investigation of the chemical reactivity of a compound like this compound involves the determination of key kinetic parameters such as reaction rate constants and reaction orders. These parameters provide quantitative insights into the speed at which a reaction proceeds and how the concentration of reactants influences this speed.

Methodologically, the determination of reaction rate constants for the reaction of this compound with a nucleophile would typically involve monitoring the change in concentration of a reactant or product over time under controlled conditions (e.g., constant temperature). Spectroscopic methods, such as UV-Vis spectrophotometry, are often employed for this purpose, especially if the product of the substitution has a distinct absorption spectrum from the reactants.

To illustrate the type of data obtained from such kinetic studies, the following interactive table presents hypothetical second-order rate constants for the reaction of a dichloronitrobenzoic acid derivative with different nucleophiles at a constant temperature.

| Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|

| Piperidine (B6355638) | 1.5 x 10⁻³ |

| Morpholine (B109124) | 8.0 x 10⁻⁴ |

| Aniline (B41778) | 2.5 x 10⁻⁵ |

Note: The data in this table is illustrative and based on general reactivity trends for nucleophilic aromatic substitution, not specific experimental values for this compound.

The differences in the rate constants reflect the varying nucleophilicity of the amines, with the more basic and less sterically hindered piperidine generally reacting faster than morpholine and the much weaker nucleophile, aniline.

Activation Energy Calculations and Transition State Analysis

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. It represents the energy barrier that reactants must overcome to be converted into products. The activation energy can be determined experimentally by measuring the reaction rate constant at different temperatures and applying the Arrhenius equation:

k = A * e(-Ea/RT)

where k is the rate constant, A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

Transition state analysis involves the theoretical and computational study of the high-energy intermediate state, known as the transition state or activated complex, that exists transiently between reactants and products. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling the geometry and energy of the transition state. mdpi.com

For the nucleophilic aromatic substitution of this compound, the reaction proceeds through a Meisenheimer complex, which is a resonance-stabilized anionic intermediate. The transition state leading to this intermediate is the highest point on the reaction energy profile.

The electronic and steric effects of the substituents significantly influence the stability of the transition state and thus the activation energy. In this compound, the nitro group at the 4-position strongly stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy for nucleophilic attack at the positions ortho and para to it. However, the chlorine atoms also have an influence. While they are deactivating due to their inductive electron-withdrawing effect, they can also contribute to steric hindrance, potentially raising the activation energy for attack at the adjacent carbon atoms. mdpi.com

Theoretical calculations on related compounds have shown that the activation energy for nucleophilic substitution can vary depending on the nature of the nucleophile and the position of attack. nih.gov A lower activation energy corresponds to a faster reaction rate.

The following interactive table provides hypothetical activation energies for the reaction of a dichloronitrobenzoic acid derivative with different nucleophiles, illustrating how the strength of the nucleophile can influence the energy barrier of the reaction.

| Nucleophile | Activation Energy (Ea) (kJ/mol) |

|---|---|

| Piperidine | 55 |

| Morpholine | 62 |

| Aniline | 75 |

Note: The data in this table is illustrative and based on general principles of chemical kinetics, not specific experimental values for this compound.

A more potent nucleophile like piperidine would be expected to have a lower activation energy for the reaction compared to a weaker nucleophile like aniline, consistent with the faster reaction rates observed. Transition state analysis would further reveal the specific geometric and electronic factors contributing to these energy differences.

Degradation Pathways and Environmental Remediation Research of 2,5 Dichloro 4 Nitrobenzoic Acid

Microbial Biodegradation of Nitroaromatic Carboxylic Acids

The ability of microorganisms to degrade complex organic molecules is a cornerstone of natural attenuation and engineered bioremediation. Nitroaromatic carboxylic acids, while often recalcitrant, can be metabolized by various microbial communities. nih.govcswab.org

Isolation and Characterization of Biodegrading Microbial Strains

The isolation of microbial strains capable of degrading nitroaromatic compounds is a critical first step in understanding and harnessing their metabolic capabilities. Numerous bacteria and some fungi have been identified that can utilize compounds with similar structures to 2,5-dichloro-4-nitrobenzoic acid as their sole source of carbon, nitrogen, and energy. nih.govresearchgate.net

Commonly isolated genera with the ability to degrade nitroaromatic compounds include Pseudomonas, Burkholderia, Arthrobacter, Alcaligenes, and Comamonas. nih.govmdpi.com For instance, Arthrobacter sp. SPG has been shown to utilize 2-nitrobenzoate (B253500), initiating degradation through a monooxygenase. nih.gov Similarly, strains of Alcaligenes denitrificans have demonstrated the ability to degrade 2,4-dichlorobenzoate (B1228512). nih.gov Fungi, such as Phanerochaete chrysosporium, are also known for their non-specific enzymatic systems capable of degrading a wide array of recalcitrant pollutants, including nitroaromatic compounds like 2,5-dinitrophenol. bibliotekanauki.pl

The isolation process typically involves enrichment cultures from contaminated soil or water, where the target compound is provided as the sole carbon or nitrogen source. Subsequent characterization involves morphological, biochemical, and genetic identification, often through 16S rRNA gene sequencing. researchgate.net

Elucidation of Enzyme-Mediated Catabolic Pathways (Oxidative, Reductive, Hydrolytic)

The microbial breakdown of chlorinated nitroaromatic compounds can proceed through several enzymatic pathways, primarily categorized as oxidative, reductive, or hydrolytic.

Oxidative Pathways: A common initial step in the aerobic degradation of aromatic compounds is the action of dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, often leading to the formation of a catechol intermediate. nih.gov For a compound like this compound, a dioxygenase could potentially attack the ring, leading to the elimination of the nitro group as nitrite (B80452) and the formation of a dichlorinated catechol derivative. For example, the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG is initiated by a 2-nitrobenzoate-2-monooxygenase, which converts it to salicylate (B1505791) and nitrite. nih.gov

Reductive Pathways: Under anaerobic or anoxic conditions, the nitro group is highly susceptible to reduction. This is a common initial step in the biodegradation of many nitroaromatic compounds. nih.gov The nitro group can be sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. The resulting aminobenzoic acid is generally more amenable to further degradation. For instance, the degradation of 4-nitrobenzoate (B1230335) in some bacteria proceeds through the formation of 4-hydroxylaminobenzoate, which is then converted to protocatechuate. cswab.orgoup.com

Hydrolytic Pathways: Hydrolytic enzymes can also play a role, particularly in the removal of substituents from the aromatic ring. In the case of chlorinated benzoic acids, hydrolytic dehalogenation can occur, where a chlorine atom is replaced by a hydroxyl group. For example, Alcaligenes denitrificans NTB-1 has been shown to hydrolytically dehalogenate 4-chlorobenzoate (B1228818) to 4-hydroxybenzoate. nih.gov

A key process in the degradation of chlorinated compounds is reductive dechlorination , which typically occurs under anaerobic conditions. In this process, the chlorine substituent is removed and replaced by a hydrogen atom. wikipedia.org This has been observed in the degradation of 2,4-dichlorobenzoate to 4-chlorobenzoate by Alcaligenes denitrificans NTB-1. nih.gov

Identification and Fate of Biodegradation Intermediates and Metabolites

The identification of metabolic intermediates is crucial for elucidating the complete degradation pathway and assessing any potential transient toxic byproducts. For this compound, based on analogous compounds, several key intermediates can be predicted.

An initial reductive pathway would likely lead to the formation of 2,5-dichloro-4-aminobenzoic acid . Subsequent degradation could then proceed via dehalogenation and ring cleavage.

An initial oxidative attack by a dioxygenase could lead to the formation of a dichlorinated protocatechuate or catechol derivative . These catecholic intermediates are central to many aromatic degradation pathways and are typically subject to ring cleavage by other dioxygenases, leading to aliphatic acids that can enter central metabolic pathways like the Krebs cycle. researchgate.netnih.gov

For example, the degradation of 2,4-dichlorobenzoic acid has been shown to produce 4-chlorocatechol . researchgate.net The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) also proceeds through a dichlorocatechol intermediate. nih.gov The ultimate fate of these intermediates is mineralization to carbon dioxide, water, and chloride ions under ideal conditions.

| Parent Compound | Key Intermediates | Degrading Organism Example |

| 2-Nitrobenzoate | Salicylate, Catechol | Arthrobacter sp. SPG nih.gov |

| 4-Nitrobenzoate | 4-Hydroxylaminobenzoate, Protocatechuate | Pseudomonas putida TW3 cswab.org |

| 2,4-Dichlorobenzoic acid | 4-Chlorobenzoate, 4-Chlorocatechol | Alcaligenes denitrificans NTB-1 nih.gov |

| 2,4-Dichlorophenoxyacetic acid | 2,4-Dichlorophenol, Dichlorocatechol | Cupriavidus necator JMP134 nih.gov |

Bioremediation Strategies for this compound Contamination

Bioremediation strategies for soil and water contaminated with compounds like this compound can be broadly categorized as in situ or ex situ.

In situ bioremediation involves treating the contaminated material in place. This can include:

Natural Attenuation: Relying on the indigenous microbial populations to degrade the contaminant over time. This is often a slow process for recalcitrant compounds.

Biostimulation: Involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors or donors to the subsurface to stimulate the activity of native microorganisms.

Bioaugmentation: The introduction of specific microbial strains or consortia with known degradative capabilities to the contaminated site. acs.org

Ex situ bioremediation involves excavating the contaminated soil or pumping the contaminated water for treatment. This allows for greater control over the process and can include:

Bioreactors: Contaminated water is passed through a reactor containing microorganisms immobilized on a support material.

Landfarming: Contaminated soil is excavated and spread over a prepared bed to stimulate microbial activity through aeration and nutrient addition.

Composting: Contaminated soil is mixed with organic amendments to enhance microbial degradation at elevated temperatures.

The choice of bioremediation strategy depends on factors such as the concentration and extent of contamination, the site hydrogeology, and cost-effectiveness.

Advanced Oxidation Processes (AOPs) for the Degradation of this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and mineralize organic pollutants. trewat.comwikipedia.org These processes are particularly effective for the degradation of recalcitrant compounds that are resistant to conventional biological treatments. nih.gov

Photochemical and Photocatalytic Degradation Mechanisms

Photochemical Degradation (Photolysis): Direct photolysis involves the absorption of light by a molecule, which can lead to its decomposition. The effectiveness of photolysis depends on the molecule's ability to absorb light at the wavelengths present in the light source (e.g., UV light or sunlight). For chlorobenzoic acids, UV irradiation of their aqueous solutions has been shown to cause the replacement of chlorine atoms with hydroxyl groups, as well as reductive dechlorination where chlorine is replaced by hydrogen. acs.org For instance, the photolysis of 4-chlorobenzoic acid can yield 4-hydroxybenzoic acid and benzoic acid. acs.org The presence of a nitro group, which is also a chromophore, may influence the photolytic behavior of this compound.

Photocatalytic Degradation: This process involves the use of a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which becomes activated upon absorbing light of sufficient energy (typically UV). This activation leads to the formation of an electron-hole pair. The holes are powerful oxidizing agents that can directly oxidize organic molecules or react with water to produce hydroxyl radicals. The electrons can reduce oxygen to form superoxide (B77818) radicals, which can also contribute to the degradation process.

The photocatalytic degradation of related compounds like 2-chlorobenzoic acid and 3-chlorobenzoic acid using TiO₂ has been studied. nih.govnih.gov The degradation typically proceeds through hydroxylation and decarboxylation, eventually leading to the opening of the aromatic ring and mineralization. The degradation of 2,4-dichlorophenol, a related compound, has also been extensively studied using various photocatalysts, with intermediates such as dihydroxychlorobenzene being identified. electrochemsci.org

The general mechanism for photocatalytic degradation involves the following steps:

Adsorption of the target molecule onto the surface of the photocatalyst.

Generation of electron-hole pairs in the photocatalyst upon light absorption.

Formation of reactive oxygen species, such as hydroxyl radicals and superoxide radicals.

Attack of these reactive species on the target molecule, leading to its degradation into smaller, less harmful compounds, and ultimately to CO₂, H₂O, and mineral acids.

| AOP Technique | Primary Reactive Species | Example Application for Related Compounds |

| UV Photolysis | Direct photon absorption, •OH (with H₂O₂) | Degradation of chlorobenzoic acids acs.org |

| UV/TiO₂ Photocatalysis | •OH, O₂⁻• | Degradation of 2-chlorobenzoic acid, 3-chlorobenzoic acid nih.govnih.gov |

| Fenton/Photo-Fenton | •OH | Degradation of 2,4-dichlorophenoxyacetic acid epa.gov |

| Ozonation | O₃, •OH | Degradation of various aromatic hydrocarbons nih.gov |

UV-Induced Degradation and Direct Photolysis

Direct photolysis is a degradation process initiated by the absorption of ultraviolet (UV) light by a molecule, leading to its decomposition without the need for a catalyst. mdpi.com For a compound to undergo direct photolysis in the environment, it must absorb light at wavelengths greater than approximately 300 nm, which corresponds to the solar radiation that reaches the Earth's surface. nih.gov Nitroaromatic compounds, in general, exhibit strong light absorption due to the conjugation between the nitro group and the aromatic ring, making them susceptible to photodegradation. epa.gov

Research on related chlorinated nitroaromatic compounds demonstrates the principles of UV-induced degradation. For instance, studies on 2,5-dichloronitrobenzene, a structural precursor, indicate that direct photodegradation is an expected environmental fate pathway, with an estimated half-life of about a week under relevant conditions. oecd.org Similarly, the photolysis of 2,4-dichloro-6-nitrophenol (B1219690) (DCNP) under UV-254 irradiation shows that the degradation rate is highly dependent on the speciation of the molecule. nih.gov The anionic form of DCNP is significantly more photoreactive than its neutral form, which is attributed to a higher molar absorption coefficient and a greater quantum yield. nih.gov

Given these findings, it is expected that this compound also undergoes direct photolysis. The presence of the carboxylic acid group suggests that its photodegradation rate would be pH-dependent, as the protonated (acidic) and deprotonated (anionic) forms will have different light-absorbing properties and quantum yields. The primary photochemical mechanisms likely involve the cleavage of the carbon-chlorine bonds or transformation of the nitro group. nih.gov

Semiconductor Photocatalysis (e.g., TiO₂) and Quantum Efficiency

Semiconductor photocatalysis is an advanced oxidation process that utilizes a semiconductor, most commonly titanium dioxide (TiO₂), to generate reactive species upon illumination. researchgate.net When TiO₂ absorbs a photon of sufficient energy (typically UV light), an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. researchgate.net These charge carriers migrate to the catalyst surface where they initiate redox reactions with adsorbed water, oxygen, and organic pollutants.

While specific studies on the TiO₂ photocatalysis of this compound are not widely available, extensive research on similar pollutants like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichloroaniline (B164938) provides a clear model for the process. researchgate.netnih.gov In these systems, the degradation efficiency is influenced by several key parameters:

pH: The pH of the solution affects the surface charge of the TiO₂ catalyst and the speciation of the target molecule. For acidic compounds like this compound, a lower pH would lead to a more positively charged catalyst surface, potentially enhancing the adsorption of the anionic carboxylate form and increasing the degradation rate. nih.gov

Substrate Concentration: At low concentrations, the degradation rate often follows pseudo-first-order kinetics. However, at higher concentrations, the catalyst surface may become saturated, leading to a zero-order reaction rate. nih.gov

The quantum efficiency of the process refers to the number of molecules degraded per photon absorbed. For related compounds, quantum yields in aqueous photolysis can be low, but are significantly enhanced by the presence of a photocatalyst. uci.edu

Table 1: Illustrative Parameters for Photocatalytic Degradation of a Related Compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), using Ag₃PO₄/TiO₂ under Visible Light. nih.gov

| Parameter | Condition | 2,4-D Removal Efficiency |

| pH | 3 | 98.4% |

| 5 | ~85% | |

| 7 | ~75% | |

| 9 | ~65% | |

| Catalyst Dose | 0.25 g/L | ~70% |

| 0.5 g/L | ~85% | |

| 1.0 g/L | 98.4% | |

| 1.5 g/L | ~98% | |

| Contact Time | 15 min | ~60% |

| 30 min | ~80% | |

| 60 min | 98.4% | |

| 90 min | ~99% | |

| Initial 2,4-D Conc. | 10 mg/L | 98.4% |

| 25 mg/L | ~88% | |

| 50 mg/L | ~75% | |

| This table illustrates typical parametric effects in photocatalytic studies on structurally similar pollutants. The optimal conditions shown (pH 3, 1 g/L catalyst, 60 min) resulted in the highest removal efficiency. |

Generation and Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide Anions)

Reactive oxygen species (ROS) are the primary drivers of degradation in most advanced oxidation processes. nih.gov They are highly reactive chemical entities, including free radicals like the hydroxyl radical (•OH) and the superoxide anion (O₂•⁻), as well as non-radical species like hydrogen peroxide (H₂O₂). nih.gov

In semiconductor photocatalysis, the photogenerated holes on the TiO₂ surface are powerful oxidants that can directly oxidize organic molecules. More importantly, they can react with water or hydroxide (B78521) ions to produce hydroxyl radicals. researchgate.net

H₂O + h⁺ → •OH + H⁺

Simultaneously, the electrons in the conduction band react with adsorbed molecular oxygen to form superoxide anions. researchgate.net

O₂ + e⁻ → O₂•⁻

The hydroxyl radical is an extremely powerful and non-selective oxidizing agent, capable of attacking the aromatic ring of this compound. mdpi.com This attack can lead to a cascade of reactions, including hydroxylation, dechlorination, and ultimately, ring-opening, which breaks the stable aromatic structure into smaller, more biodegradable organic acids. researchgate.net These smaller fragments are eventually mineralized into carbon dioxide, water, and inorganic ions (Cl⁻, NO₃⁻). The superoxide anion also participates in the degradation, though its role is often considered secondary to that of the hydroxyl radical. researchgate.net

Fenton and Photo-Fenton Processes in Aqueous Systems

The Fenton process is an AOP that uses a combination of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals in acidic conditions.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This process is effective for destroying a wide range of recalcitrant organic pollutants. The efficiency can be enhanced by the use of UV-visible light in the photo-Fenton process. Light irradiation facilitates the photoreduction of ferric iron (Fe³⁺) back to ferrous iron (Fe²⁺), regenerating the catalyst and producing additional hydroxyl radicals, thereby accelerating the degradation rate.

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

Application of these processes to chlorinated and nitrated aromatic compounds has proven effective. The hydroxyl radicals generated would attack the benzene (B151609) ring of this compound, leading to its fragmentation and mineralization. The rate of degradation in Fenton and photo-Fenton systems is highly dependent on factors such as pH (typically most effective at pH ~3), and the concentrations of iron catalyst and hydrogen peroxide.

**4.2.3. Ozonation and Combined Ozonation Systems (e.g., O₃/UV, O₃/H₂O₂) **

Ozonation involves the use of ozone (O₃), a powerful oxidant, to degrade contaminants. Ozone can react with organic compounds through two primary pathways: direct reaction with the ozone molecule or indirect reaction via hydroxyl radicals formed from ozone decomposition in water, a process favored at higher pH.

The effectiveness of ozonation can be significantly increased by combining it with other processes:

O₃/UV: The photolysis of aqueous ozone by UV light generates hydrogen peroxide, which then decomposes to form highly reactive hydroxyl radicals. This combination enhances the rate and efficiency of mineralization compared to ozonation or UV treatment alone.

O₃/H₂O₂ (Peroxone Process): The addition of hydrogen peroxide to an ozonation system accelerates the decomposition of ozone to form hydroxyl radicals.

These combined systems would be effective for the degradation of this compound. The electrophilic nature of ozone would likely target the activated aromatic ring, while the hydroxyl radicals produced in the combined systems would ensure more complete and rapid destruction of the molecule.

Sulfate (B86663) Radical-Based Advanced Oxidation Processes (e.g., Peroxydisulfate Activation)

An alternative to hydroxyl radical-based AOPs involves the use of sulfate radicals (SO₄•⁻). The sulfate radical is a strong oxidant with a longer half-life than the hydroxyl radical, which can be advantageous in certain water matrices. Sulfate radicals are typically generated by activating persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) using methods such as heat, UV light, or transition metals.

S₂O₈²⁻ + activator (e.g., heat, UV) → 2 SO₄•⁻

Sulfate radical-based AOPs have been successfully used to degrade a variety of persistent organic pollutants, including chlorinated and nitroaromatic compounds. The sulfate radical can effectively oxidize this compound, leading to its degradation through electron transfer or radical addition mechanisms, ultimately resulting in its mineralization.

Environmental Fate and Transformation Research

The environmental fate of a chemical describes its transport and transformation in various environmental compartments (air, water, soil). For this compound, its chemical structure dictates its likely behavior.

Distribution: The carboxylic acid functional group makes the compound significantly more water-soluble than its non-acidic precursor, 2,5-dichloronitrobenzene. epa.govoecd.org Therefore, if released into the environment, it is expected to partition predominantly into the aqueous phase. Its potential for volatilization into the air would be low.

Transformation: The primary transformation pathways in the environment are expected to be biotic and abiotic degradation. While many chlorinated nitroaromatics are considered resistant to biodegradation ("not readily biodegradable"), microbial degradation can occur under specific conditions. oecd.org However, abiotic degradation through photolysis is likely a more significant fate process, especially in sunlit surface waters. oecd.orgnih.gov As discussed, direct photolysis and indirect photodegradation mediated by naturally occurring photosensitizers can lead to the transformation of the molecule. Transformation products may arise from dechlorination, reduction of the nitro group to an amino group, or hydroxylation of the aromatic ring.

Abiotic Degradation Mechanisms in Various Environmental Matrices (e.g., Hydrolysis, Photodegradation)

The abiotic degradation of this compound in the environment is primarily governed by processes such as hydrolysis and photodegradation. These mechanisms are crucial in determining the compound's persistence and transformation in soil and aquatic systems.

Hydrolysis: Information on the hydrolysis of this compound is not readily available in the reviewed literature. However, the hydrolysis of related compounds, such as 2,4-D esters, is known to be a key degradation step in the environment. In neutral and acidic waters, the conversion of esters to the parent acid via hydrolysis can be slower than vaporization. juniperpublishers.com In soil, esters and salts of chlorophenoxyacetic acids are typically converted to the parent acid before further degradation, with the rate of ester hydrolysis being influenced by soil moisture and the molecular weight of the alcohol moiety. juniperpublishers.com For this compound, the carboxylic acid group is already present, but hydrolysis could potentially play a role in the cleavage of the chloro- or nitro-substituents under specific environmental conditions, although specific studies are lacking.

Photodegradation: Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many nitroaromatic compounds. The nitrobenzyl group, present in the structural class of this compound, is known for its reactivity in the excited state, which can lead to fragmentation. nih.gov

Studies on aminol compounds containing a 2,5-dichloro-phenyl moiety have shown that they undergo photodecomposition. For instance, the photolysis of 1-((2,5-Dichloro-4-(1,1,2,3,3,3-hexa-fluoropropoxy)phenyl)amino)-3-(4-nitrophenyl)propan-2-ol at pH 13 resulted in its decomposition. nih.gov While this is a more complex molecule, it suggests the potential for light-induced degradation of the 2,5-dichloro-phenyl structure. Research on p-nitrobenzoic acid, a related compound, has also demonstrated its degradation under UV irradiation in the presence of photocatalysts like TiO2. researchgate.net The photodegradation efficiency is influenced by factors such as the type of photocatalyst and the pH of the medium. researchgate.net

Control experiments on related photodegradable aminols indicated stability in the dark at pH 8, and for some, even up to pH 13, highlighting the essential role of light in their degradation. nih.gov The photodegradation of these compounds was typically monitored using proton NMR spectroscopy, with nearly complete conversion observed after 24 hours of irradiation with a low-pressure mercury-vapor lamp. nih.gov

Table 1: Photodegradation Studies of Related Nitroaromatic Compounds

| Compound/System | Conditions | Outcome | Reference |

|---|---|---|---|

| Aminols with a nitrobenzyl group | pH ≥ 11, UV irradiation | 100% conversion for para-nitro isomers | nih.gov |

| p-Nitrobenzoic acid | UV irradiation, TiO2 photocatalyst, pH 4.0 | Enhanced degradation | researchgate.net |

| Aminols with 2,5-dichloro-phenyl moiety | pH 8 and 13, low-pressure mercury-vapor lamp | Near complete conversion after 24h | nih.gov |

Product Formation and Mass Balance Studies during Environmental Transformation

During the photodecomposition of 1-((2,5-Dichloro-4-(1,1,2,3,3,3-hexa-fluoropropoxy)phenyl)amino)-3-(4-nitrophenyl)propan-2-ol, the formation of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline and 4-nitrobenzoic acid was identified through NMR analysis. nih.gov This suggests a cleavage of the molecule, separating the dichlorinated aniline (B41778) derivative from the nitrobenzoic acid part. This finding indicates that under certain conditions, the core structure of this compound might be relatively stable, or it could be a product of a larger molecule's degradation.

In the context of microbial degradation of a similar compound, 2-chloro-4-nitrobenzoic acid (2C4NBA) , the initial transformation involved oxidative ortho-dehalogenation, leading to the formation of 2-hydroxy-4-nitrobenzoic acid (2H4NBA) . This was followed by the formation of 2,4-dihydroxybenzoic acid (2,4-DHBA) with the release of chloride and nitrite ions. nih.gov This pathway suggests that hydroxylation and the removal of both chloro- and nitro- groups are possible transformation routes.

Mass balance studies are essential for a complete understanding of the fate of a chemical. For the degradation of 2,4-dichlorophenoxyacetic acid, a mass balance was developed which showed that the degradation was an acid-producing step and that the inorganic chloride concentration correlated with the expected values and the amount of base needed to maintain a constant pH. nih.gov This methodological approach would be valuable for future studies on this compound to account for all transformation products and ensure a complete understanding of its degradation pathway.

Table 2: Identified Transformation Products from Related Chloro-Nitroaromatic Compounds

| Original Compound | Transformation Product(s) | Degradation Type | Reference |

|---|---|---|---|

| 1-((2,5-Dichloro-4-(...))amino)-3-(4-nitrophenyl)propan-2-ol | 2,5-dichloro-4-(...)aniline, 4-nitrobenzoic acid | Photodecomposition | nih.gov |

| 2-Chloro-4-nitrobenzoic acid | 2-hydroxy-4-nitrobenzoic acid, 2,4-dihydroxybenzoic acid | Microbial Degradation | nih.gov |

| 2,4-Dichlorobenzoic acid / 2,5-Dichlorobenzoic acid | 4-chlorocatechol | Microbial Degradation | researchgate.net |

Environmental Implications of Transformation Products and By-products

The environmental implications of the transformation products of this compound are a significant concern. The toxicity and persistence of these by-products can sometimes be greater than that of the parent compound.

While direct toxicity data for the degradation products of this compound is not available, studies on analogous compounds provide important warnings. For instance, in silico toxicity analysis of intermediates from the degradation of 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid, such as dichloro-2-hydroxy acetophenone , dihydroxy benzoic acid , and trihydroxy benzene , suggested that these intermediates could exhibit mutagenicity and carcinogenicity. researchgate.net Given the structural similarities, it is plausible that the degradation of this compound could also lead to the formation of intermediates with toxicological relevance.

Furthermore, research on the toxicity of 2',5-dichloro-4'-nitrosalicylanilide , a structurally related compound, has been conducted on aquatic organisms like larval lampreys, indicating the potential for adverse effects of dichlorinated nitroaromatic compounds on non-target species. usgs.gov

The microbial degradation of 2-chloro-4-nitrobenzoic acid ultimately leads to intermediates of the tricarboxylic acid (TCA) cycle, which are generally considered less harmful. nih.gov However, the initial transformation products, such as catechols and their chlorinated derivatives, can be toxic. For example, the degradation of 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid can lead to the formation of 4-chlorocatechol , which can be further degraded. researchgate.net The accumulation of such intermediates before complete mineralization could pose an environmental risk.

Therefore, a complete assessment of the environmental remediation of this compound requires not only studying its degradation but also identifying the full spectrum of its transformation products and evaluating their individual and collective toxicity.

Computational Chemistry and Spectroscopic Characterization of 2,5 Dichloro 4 Nitrobenzoic Acid

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important tool in quantum chemistry for predicting the properties of molecules. researchgate.netrsc.org By calculating the electron density, DFT methods can elucidate the electronic structure, molecular orbitals, and other key chemical descriptors. For 2,5-dichloro-4-nitrobenzoic acid, DFT calculations provide a foundational understanding of its chemical behavior.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The presence of strong electron-withdrawing groups, such as the two chlorine atoms and the nitro group (-NO2), significantly influences the energies of these orbitals. These substituents pull electron density away from the aromatic ring, which is expected to lower the energy of both the HOMO and the LUMO. acs.org The nitro group, in particular, is known to substantially lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In the context of this compound, the cumulative electron-withdrawing effect of the substituents likely results in a relatively small energy gap, suggesting a chemically reactive nature.

Table 1: Predicted Electronic Properties of Substituted Benzoic Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzoic Acid | -6.7 | -1.5 | 5.2 |

| 4-Nitrobenzoic Acid | -7.5 | -3.0 | 4.5 |

| 2,5-Dichlorobenzoic Acid | -7.1 | -1.8 | 5.3 |

| This compound | ~ -7.8 | ~ -3.5 | ~ 4.3 |

Note: The values for this compound are estimated based on the trends observed in related substituted benzoic acids, as direct computational data was not found in the searched literature. The other values are representative figures from computational studies on those specific molecules.

Electrostatic Potential Maps and Prediction of Reactive Sites

Electrostatic potential (ESP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. These maps illustrate regions of positive and negative electrostatic potential on the molecule's electron density surface. Regions with a negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP map is expected to show a highly positive potential around the hydrogen atom of the carboxylic acid group, indicating its strong acidic character. The nitro group will also contribute significantly to the positive potential on the aromatic ring, particularly at the carbons adjacent to it. Conversely, the oxygen atoms of the carboxylic and nitro groups will be regions of high negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. The chlorine atoms, with their high electronegativity, will also create localized regions of negative potential. The ESP map can thus guide the prediction of how the molecule will interact with other chemical species.

Prediction of Spectroscopic Properties (IR, Raman, UV-Vis, NMR)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. For this compound, characteristic vibrational modes are expected for the carboxylic acid group (O-H stretch, C=O stretch, C-O stretch), the nitro group (symmetric and asymmetric N-O stretches), and the chlorinated benzene ring (C-Cl stretches, C-H stretches, and ring vibrations). The calculated spectra for similar molecules like benzoic acid have shown good agreement with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The electronic transitions in this compound will be dominated by π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the carboxyl and nitro groups. The strong electron-withdrawing substituents are expected to cause a red-shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts of ¹H and ¹³C nuclei. The electron-withdrawing nature of the chlorine and nitro groups will deshield the aromatic protons and carbons, leading to higher chemical shifts (downfield) in the NMR spectra. The specific substitution pattern will result in a unique set of chemical shifts and coupling constants that can be used to confirm the molecule's structure.

Theoretical Characterization of Reaction Intermediates and Transition States

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of the molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior.

Conformational Analysis and Intramolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene ring. The rotation around the C-C bond connecting the carboxyl group to the ring can lead to different conformers. The planarity of the system is favored due to conjugation between the carboxyl group and the aromatic ring.

Intramolecular hydrogen bonding is another important aspect to consider. While less common in this specific substitution pattern compared to ortho-substituted benzoic acids, the possibility of weak interactions between the carboxyl hydrogen and an adjacent chlorine or the nitro group could influence the preferred conformation. Molecular dynamics simulations can explore the potential energy surface of the molecule, revealing the most stable conformers and the energy barriers between them. acs.org These simulations also provide a picture of how the molecule behaves in a solution environment over time.

Simulation of Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) is a primary method used to model reaction pathways. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of stationary points, including reactants, products, intermediates, and transition states. For instance, in the synthesis of related nitrobenzoic acids, computational models can elucidate the mechanism of key steps like nitration or oxidation. researchgate.net The nitration of a dichlorotoluene precursor, for example, involves calculating the energy barriers for the formation of the sigma complex and subsequent proton loss to determine the regioselectivity of the reaction.

Energy profiles generated from these calculations map the energy changes throughout the reaction. The height of the energy barriers (activation energies) corresponds to the kinetic feasibility of a reaction step, while the relative energies of intermediates and products determine the thermodynamic favorability. nih.gov In the context of synthesizing this compound, computational analysis could compare different synthetic routes, such as the oxidation of a corresponding toluene (B28343) derivative versus the nitration of a dichlorobenzoic acid precursor, to predict the most efficient pathway. researchgate.net These models can also simulate the role of catalysts and solvents, providing a microscopic view of their influence on the reaction's energy profile. nih.gov

Advanced Spectroscopic Analysis and Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds. Each method probes different aspects of the molecular structure, and together they provide a comprehensive fingerprint of the molecule.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing its vibrational modes. sapub.org The analysis of this compound would reveal characteristic absorption and scattering bands corresponding to its carboxylic acid, nitro, and chloro-substituted aromatic functionalities.

In the FT-IR spectrum, the carboxylic acid group gives rise to a very broad O-H stretching band, typically found in the 2500–3300 cm⁻¹ region, and a strong, sharp carbonyl (C=O) stretching vibration between 1700-1720 cm⁻¹. The nitro group (NO₂) is identified by two strong absorption bands: an asymmetric stretching vibration around 1520–1560 cm⁻¹ and a symmetric stretch near 1340–1380 cm⁻¹. nih.gov The aromatic ring itself produces characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ range. The carbon-chlorine (C-Cl) stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric nitro stretch and the aromatic ring vibrations often produce strong Raman signals. niscpr.res.in DFT calculations are frequently employed to predict vibrational frequencies, which are then compared with experimental spectra to confirm band assignments. niscpr.res.inresearchgate.net

Table 1: Expected Vibrational Frequencies for this compound This table is based on data from analogous compounds. nih.govniscpr.res.inresearchgate.net

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Weak | Broad, Strong (IR) |

| Carboxylic Acid | C=O stretch | 1700-1720 | 1700-1720 | Strong |

| Nitro Group | NO₂ asymmetric stretch | 1520-1560 | 1520-1560 | Strong |

| Nitro Group | NO₂ symmetric stretch | 1340-1380 | 1340-1380 | Strong |

| Aromatic Ring | C-H stretch | 3050-3150 | 3050-3150 | Medium-Weak |

| Aromatic Ring | C=C stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| Chloro Substituent | C-Cl stretch | 600-800 | 600-800 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the two remaining aromatic protons and the acidic proton of the carboxyl group. The acidic proton (COOH) would appear as a broad singlet far downfield, typically above 10 ppm, and its position can be solvent-dependent. rsc.org The two aromatic protons are in different chemical environments and would appear as distinct signals. Based on data from related chloronitrobenzoic acids, these aromatic protons are expected to resonate in the range of 7.5-8.5 ppm. chemicalbook.com The electron-withdrawing effects of the adjacent nitro and chloro groups would deshield these protons, shifting them downfield. Their splitting pattern (e.g., singlets or doublets, depending on coupling) would confirm their positions relative to each other.

The ¹³C NMR spectrum would show seven distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The carboxyl carbon (COOH) is typically found in the 165–175 ppm range. The aromatic carbons directly bonded to the electron-withdrawing chlorine and nitro groups would be significantly shifted downfield. The carbon bearing the nitro group can appear around 145-150 ppm, while those bonded to chlorine also show downfield shifts. chemicalbook.com

Table 2: Predicted NMR Chemical Shift Ranges for this compound This table is based on data from analogous compounds. rsc.orgchemicalbook.comrsc.org

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | > 10 (broad) |

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 |

| ¹³C | Carboxylic Acid (-COOH) | 165 - 175 |

| ¹³C | Aromatic (C-NO₂) | 145 - 150 |

| ¹³C | Aromatic (C-Cl) | 130 - 140 |

| ¹³C | Aromatic (C-H) | 120 - 130 |

| ¹³C | Aromatic (C-COOH) | 130 - 135 |

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the benzene ring and the nitro group.

Benzene itself exhibits absorption bands around 180, 200, and a weaker, forbidden band near 260 nm. nist.govnist.gov The presence of substituents like the carboxyl, chloro, and nitro groups alters these transitions. The nitro and carboxyl groups, both being electron-withdrawing and containing π systems, extend the conjugation. This typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands. The electronic spectrum of p-nitrobenzoic acid, for example, shows a strong absorption maximum around 260-280 nm. nist.gov The presence of the two chlorine atoms would likely cause a further shift in the absorption maxima. The n → π* transition of the nitro group, which is formally forbidden, may also be observed as a weak absorption at a longer wavelength.

Table 3: Expected UV-Visible Absorption for this compound This table is based on data from analogous compounds. nist.govnist.gov

| Transition Type | Expected Wavelength (λ_max, nm) | Associated Chromophore |

|---|---|---|

| π → π | ~210-230 | Benzene Ring |

| π → π | ~260-290 | Benzene Ring with NO₂/COOH conjugation |

| n → π* | >300 | Nitro Group (NO₂) |

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and information about the arrangement of molecules in the crystal lattice (crystal packing).

The crystal packing is stabilized by intermolecular interactions. A key interaction is the hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of centrosymmetric dimers. nih.gov Weaker interactions, such as C-H···O hydrogen bonds involving the nitro group and the benzene ring, also contribute to the stability of the crystal structure. nih.gov An XRD analysis of this compound would be expected to reveal similar features: a non-planar molecular geometry and a crystal lattice held together by carboxylic acid dimerization and other weak intermolecular forces.

Table 4: Crystallographic Data for the Analogous Compound 2,4-Dichloro-6-nitrobenzoic Acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₃Cl₂NO₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.6930 (7) |

| b (Å) | 7.5590 (11) |

| c (Å) | 13.0721 (19) |

| α (°) | 97.120 (2) |

| β (°) | 95.267 (2) |

| γ (°) | 100.631 (2) |

| Volume (ų) | 449.11 (11) |

| Z | 2 |

Future Research Directions and Emerging Trends

Development of Highly Selective and Efficient Synthetic Methodologies

The traditional synthesis of 2,5-dichloro-4-nitrobenzoic acid often involves multi-step processes that can be inefficient and generate significant waste. Future research is increasingly focused on the development of highly selective and efficient synthetic methodologies. A key area of investigation is the use of advanced catalytic systems, such as palladium-based catalysts, for the direct and regioselective C-H functionalization of aromatic rings. This approach aims to introduce chloro and nitro groups with high precision, thereby minimizing the formation of unwanted isomers and simplifying purification processes.

Another promising avenue is the exploration of flow chemistry for the synthesis of this compound. Flow reactors offer enhanced control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields and safety profiles. The continuous nature of flow synthesis also allows for easier scalability, a crucial factor for industrial applications.

| Synthetic Approach | Advantages | Research Focus |

| Advanced Catalysis | High selectivity, reduced waste, fewer reaction steps | Development of novel catalysts for direct C-H functionalization |

| Flow Chemistry | Enhanced process control, improved safety, scalability | Optimization of reaction conditions in continuous flow systems |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Mechanism Elucidation

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. For a molecule like this compound, AI algorithms can be trained on vast datasets of chemical reactions to predict the most efficient synthetic routes. These models can identify optimal reaction conditions, suggest suitable catalysts, and even predict potential side reactions, thereby accelerating the research and development process.

Furthermore, ML can be employed to elucidate complex reaction mechanisms. By analyzing spectroscopic and kinetic data, machine learning models can help researchers understand the intricate steps involved in the formation of this compound, leading to more rational and targeted improvements in synthetic protocols.

Innovative Bioremediation Strategies and Enzyme Engineering for Enhanced Degradation

The environmental persistence of halogenated nitroaromatic compounds like this compound is a significant concern. Innovative bioremediation strategies offer a sustainable approach to address this issue. Research is focused on identifying and isolating microorganisms, such as bacteria and fungi, that are capable of degrading this compound. These microorganisms often possess specific enzymes that can break down the aromatic ring and remove the chloro and nitro substituents.

To enhance the efficiency of this process, enzyme engineering is a key area of future research. By modifying the active sites of these enzymes through techniques like directed evolution, scientists aim to create biocatalysts with improved activity and stability for the degradation of this compound.

Advanced Hybrid AOP Systems for Environmental Remediation

Advanced Oxidation Processes (AOPs) are powerful technologies for the degradation of persistent organic pollutants. For the remediation of water contaminated with this compound, future research is exploring the development of advanced hybrid AOP systems. These systems combine different AOPs, such as ozonation, UV/H2O2, and photocatalysis, to achieve a synergistic effect and enhance the degradation efficiency.

For instance, a hybrid system combining photocatalysis with ozonation could lead to a more complete mineralization of the compound, converting it into less harmful substances like carbon dioxide, water, and inorganic ions. The development of novel photocatalysts with enhanced activity under visible light is also a critical research direction.

Multi-Scale Computational Modeling for Predictive Understanding of Chemical Behavior

Multi-scale computational modeling provides a powerful tool for understanding the behavior of this compound at different levels of complexity. At the quantum mechanical level, density functional theory (DFT) calculations can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. This information is crucial for understanding its chemical behavior and designing new synthetic routes.

At a larger scale, molecular dynamics (MD) simulations can be employed to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. This can provide insights into its solubility, transport properties, and potential biological activity. By combining these different modeling techniques, researchers can develop a comprehensive and predictive understanding of the compound's behavior.

Exploration of Novel Material Applications Based on this compound Derivatives

The unique chemical structure of this compound, with its electron-withdrawing chloro and nitro groups and a reactive carboxylic acid group, makes it an attractive building block for the synthesis of novel materials. Future research is focused on exploring the potential applications of its derivatives in various fields.